10-(stearoyloxy)octadecanoicacid
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Overview
Description
10-SAHSA, also known as 10-(stearoyloxy)octadecanoic acid, is a newly identified endogenous lipid. It belongs to a group of branched fatty acid esters of hydroxy fatty acids (FAHFAs). This compound specifically consists of stearic acid esterified to 10-hydroxy stearic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-SAHSA involves the esterification of stearic acid with 10-hydroxy stearic acid. The reaction typically requires a catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 10-SAHSA. Most of the available data pertains to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
10-SAHSA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 10-SAHSA may yield different hydroxy fatty acids .
Scientific Research Applications
10-SAHSA has several scientific research applications, including:
Chemistry: It is used to study the properties and reactions of branched fatty acid esters of hydroxy fatty acids.
Biology: It is investigated for its role in metabolic processes and its potential bioactive properties.
Medicine: Research suggests that 10-SAHSA may improve glucose tolerance, promote insulin secretion, and possess anti-inflammatory properties
Mechanism of Action
10-SAHSA exerts its effects through various molecular targets and pathways. It is believed to improve glucose tolerance and promote insulin secretion by interacting with specific receptors and enzymes involved in glucose metabolism. Additionally, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
10-SAHSA is part of the FAHFA family, which includes other compounds like PAHSAs (palmitic acid esters of hydroxy stearic acids). Compared to other FAHFAs, 10-SAHSA is unique due to its specific structure and the presence of stearic acid esterified to 10-hydroxy stearic acid . Similar compounds include:
PAHSAs: Known for their abundance in glucose-tolerant adipose tissue.
Other FAHFAs: These compounds share similar bioactive properties but differ in their specific fatty acid and hydroxy fatty acid components
Properties
Molecular Formula |
C36H70O4 |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
10-octadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |
InChI Key |
KARVIOOFYPUCOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
10-(stearoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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